1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol
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Overview
Description
1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a phenyl group, a methyl group, and a trifluoromethyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times and temperatures, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its bioavailability and efficacy. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)-1H-pyrazole: Shares the trifluoromethyl group and pyrazole core but lacks the phenyl and methyl groups.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group and pyridine ring but lacks the pyrazole moiety.
Uniqueness: 1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol is unique due to its combination of a pyrazolo[3,4-b]pyridine core with a phenyl, methyl, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C14H10F3N3O |
---|---|
Molecular Weight |
293.24 g/mol |
IUPAC Name |
3-methyl-1-phenyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H10F3N3O/c1-8-12-10(14(15,16)17)7-11(21)18-13(12)20(19-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,18,21) |
InChI Key |
OHDNJHMRIZHSHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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